N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride
Description
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 4-chlorophenyl group, an oxadiazole ring, and a propenylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O.ClH/c1-2-7-14-8-11-15-12(16-17-11)9-3-5-10(13)6-4-9;/h2-6,14H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWWCUGYOLSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=NC(=NO1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with cyanogen bromide in methanol, yielding 5-(4-chlorophenyl)-1,2,4-oxadiazole.
Coupling Reaction: The oxadiazole intermediate is then coupled with 2-propen-1-amine in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF) to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring and the propenylamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Methanol, THF, dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole or propenylamine derivatives.
Scientific Research Applications
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine acetate
Uniqueness
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride stands out due to its enhanced solubility in aqueous solutions, making it more suitable for biological and medicinal applications compared to its free base or acetate counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
